[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile
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Overview
Description
2-((2-Methyl-5-nitroquinolin-8-yl)oxy)acetonitrile is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities .
Preparation Methods
The synthesis of 2-((2-Methyl-5-nitroquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 2-methyl-5-nitroquinoline with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-((2-Methyl-5-nitroquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((2-Methyl-5-nitroquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-((2-Methyl-5-nitroquinolin-8-yl)oxy)acetonitrile involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
2-((2-Methyl-5-nitroquinolin-8-yl)oxy)acetonitrile can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinazoline derivatives: Exhibiting a broad range of biological activities, including anti-inflammatory and anticancer effects.
The uniqueness of 2-((2-Methyl-5-nitroquinolin-8-yl)oxy)acetonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
88757-93-1 |
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Molecular Formula |
C12H9N3O3 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H9N3O3/c1-8-2-3-9-10(15(16)17)4-5-11(12(9)14-8)18-7-6-13/h2-5H,7H2,1H3 |
InChI Key |
LOKKMXKBZRDFML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])OCC#N |
Origin of Product |
United States |
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